2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
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Overview
Description
2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with two fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2,4-difluorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include continuous flow processes, the use of more efficient catalysts, and solvent recycling to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo-pyridine ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated imidazo-pyridines and related heterocycles, such as:
- 2-(2,4-Difluorophenyl)pyridine
- 3-Bromoimidazo[1,2-a]pyridine
- Pyridopyrimidine derivatives
Uniqueness
What sets 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine apart is its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-8-1-3-10(11(15)5-8)12-7-18-6-9(16)2-4-13(18)17-12/h1,3,5,7,9H,2,4,6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWYYJSTUDOPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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